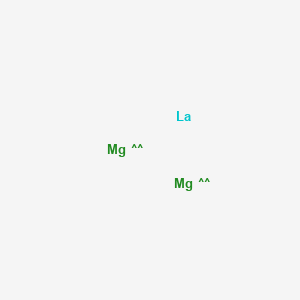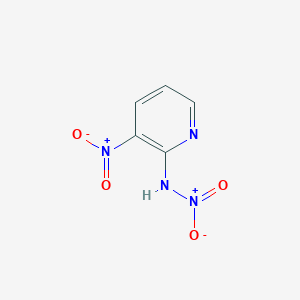
N-(3-Nitropyridin-2-yl)nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Nitropyridin-2-yl)nitramide is a compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group attached to the pyridine ring, which significantly influences its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitropyridin-2-yl)nitramide typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which yields the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to obtain 3-nitropyridine . Further nitration and subsequent reactions lead to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale nitration reactions under controlled conditions to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Nitropyridin-2-yl)nitramide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridines with various functional groups.
Aplicaciones Científicas De Investigación
N-(3-Nitropyridin-2-yl)nitramide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of high-energy-density materials and other complex organic compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Nitropyridin-2-yl)nitramide involves its interaction with molecular targets through its nitro group. The nitro group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution, reduction, and oxidation reactions, which can lead to the formation of different products with distinct properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitropyridine: A precursor in the synthesis of N-(3-Nitropyridin-2-yl)nitramide, with similar reactivity and applications.
4-Nitropyridine: Another nitropyridine derivative with different substitution patterns and reactivity.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar nitro group but different structural features and applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications and distinguishes it from other nitropyridine derivatives.
Propiedades
Número CAS |
6936-39-6 |
|---|---|
Fórmula molecular |
C5H4N4O4 |
Peso molecular |
184.11 g/mol |
Nombre IUPAC |
N-(3-nitropyridin-2-yl)nitramide |
InChI |
InChI=1S/C5H4N4O4/c10-8(11)4-2-1-3-6-5(4)7-9(12)13/h1-3H,(H,6,7) |
Clave InChI |
CANPIYIVNQXUFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)N[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[Acetyl(benzyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B14728933.png)

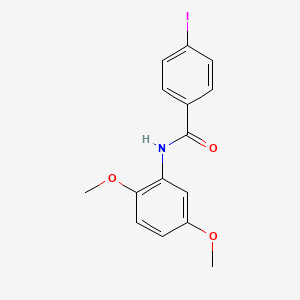
![15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B14728951.png)
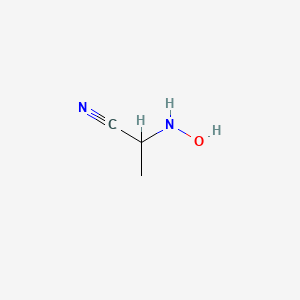
![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)
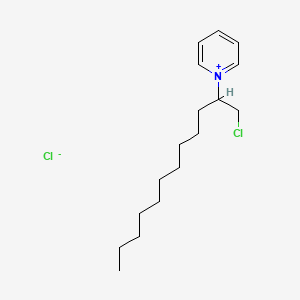


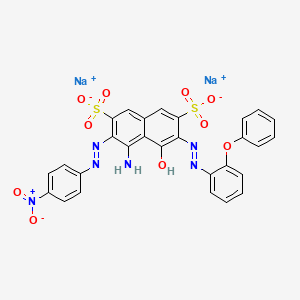
![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)
![2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B14729019.png)
